N,N,3-Trimethyl-2-(prop-2-en-1-yl)pent-4-enethioamide
Description
N,N,3-Trimethyl-2-(prop-2-en-1-yl)pent-4-enethioamide is an organic compound with a complex structure that includes multiple functional groups
Properties
CAS No. |
61784-30-3 |
|---|---|
Molecular Formula |
C11H19NS |
Molecular Weight |
197.34 g/mol |
IUPAC Name |
N,N,3-trimethyl-2-prop-2-enylpent-4-enethioamide |
InChI |
InChI=1S/C11H19NS/c1-6-8-10(9(3)7-2)11(13)12(4)5/h6-7,9-10H,1-2,8H2,3-5H3 |
InChI Key |
CFLBMKRPJDKJCF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=C)C(CC=C)C(=S)N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,3-Trimethyl-2-(prop-2-en-1-yl)pent-4-enethioamide typically involves multi-step organic reactions. One common method includes the alkylation of a suitable amine precursor with an allyl halide, followed by the introduction of a thioamide group through a reaction with a thioamide reagent under controlled conditions. The reaction conditions often require the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like chromatography and crystallization would be common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N,N,3-Trimethyl-2-(prop-2-en-1-yl)pent-4-enethioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the thioamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the allyl group can be replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium iodide, potassium tert-butoxide, dimethyl sulfoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Allyl-substituted derivatives.
Scientific Research Applications
N,N,3-Trimethyl-2-(prop-2-en-1-yl)pent-4-enethioamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N,N,3-Trimethyl-2-(prop-2-en-1-yl)pent-4-enethioamide involves its interaction with specific molecular targets. The thioamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The allyl group may also participate in reactions with cellular components, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylthioacetamide: Similar in structure but lacks the allyl group.
N,N-Diethylthioacetamide: Similar but with ethyl groups instead of methyl groups.
Allylthiourea: Contains an allyl group and a thioamide group but differs in the overall structure.
Uniqueness
N,N,3-Trimethyl-2-(prop-2-en-1-yl)pent-4-enethioamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the allyl and thioamide groups allows for a wide range of chemical transformations and interactions, making it a versatile compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
